molecular formula C10H9N B564340 2-Aminonaphthalene-d7 CAS No. 93951-94-1

2-Aminonaphthalene-d7

Cat. No.: B564340
CAS No.: 93951-94-1
M. Wt: 150.232
InChI Key: JBIJLHTVPXGSAM-GSNKEKJESA-N
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Description

2-Aminonaphthalene-d7, also known as 2-Naphthalen-1,3,4,5,6,7,8-d7-amine, is a deuterated form of 2-Aminonaphthalene. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D7H2N, and it has a molecular weight of 150.23 . This compound is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminonaphthalene-d7 typically involves the deuteration of 2-Aminonaphthalene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminonaphthalene-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminonaphthalene-d7 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

Mechanism of Action

The mechanism of action of 2-Aminonaphthalene-d7 is similar to that of its non-deuterated counterpart. It interacts with various molecular targets, including enzymes and receptors, through its amine group. The deuterium atoms provide stability and can influence the compound’s metabolic pathways, leading to altered pharmacokinetics and reduced metabolic degradation.

Comparison with Similar Compounds

    1-Aminonaphthalene-d7: Another deuterated naphthalene derivative with similar applications.

    2-Naphthylamine-d7: A closely related compound with deuterium substitution.

    Beta-Naphthylamine-d7: Another isomer with deuterium atoms.

Uniqueness: 2-Aminonaphthalene-d7 is unique due to its specific position of deuterium substitution, which can influence its chemical reactivity and interaction with biological systems. This makes it particularly valuable in studies requiring precise isotopic labeling .

Properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIJLHTVPXGSAM-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676058
Record name (~2~H_7_)Naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-94-1
Record name 2-Naphthalen-1,3,4,5,6,7,8-d7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_7_)Naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-94-1
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